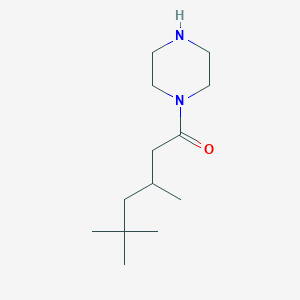

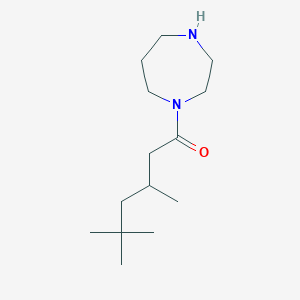

1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

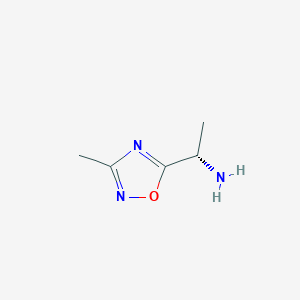

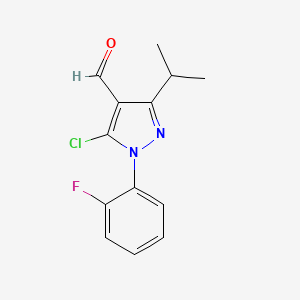

1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one, or 1,4-DTH, is a chemical compound that is used in a variety of scientific research applications. It is a colorless liquid with a low solubility in water and a sweet odor. It has been used in the production of pharmaceuticals, as well as in chemical synthesis, and is known for its ability to act as a chemical intermediate in a variety of reactions.

科学的研究の応用

1,4-DTH is a useful chemical intermediate in a variety of chemical synthesis reactions. It has been used in the production of pharmaceuticals, and as a reagent in the synthesis of various heterocyclic compounds. It has also been used in the synthesis of a variety of organometallic compounds, and in the production of a variety of dyes and pigments.

作用機序

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

Ripasudil is a highly selective and potent ROCK inhibitor . It binds to ROCK, inhibiting its activity, and thereby modulating the functions regulated by this protein . The S configuration at the 2-position on the 1,4-diazepane ring of Ripasudil is what gives the drug its characteristic effect .

Biochemical Pathways

Ripasudil’s action affects intraocular pressure (IOP) by directly acting on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal . This mechanism of action may offer additive effects in the treatment of glaucoma and ocular hypertension when used in combination with agents such as prostaglandin analogues (which increase uveoscleral outflow) and β blockers (which reduce aqueous production) .

Pharmacokinetics

Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours . It is administered topically as an ophthalmic solution .

Result of Action

The molecular and cellular effects of Ripasudil’s action primarily involve the reduction of intraocular pressure (IOP). By inhibiting ROCK, Ripasudil increases the outflow of aqueous humor from the eye, thereby reducing IOP . This can help in the treatment of conditions like glaucoma and ocular hypertension .

Action Environment

The action, efficacy, and stability of Ripasudil can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the effectiveness of Ripasudil can be influenced by the presence of other therapeutic agents. For example, it may offer additive effects when used in combination with other drugs for the treatment of glaucoma and ocular hypertension .

実験室実験の利点と制限

1,4-DTH is useful in laboratory experiments due to its low solubility in water, its low toxicity, and its ability to act as a chemical intermediate in a variety of reactions. However, it is important to note that 1,4-DTH is a flammable liquid, and should be handled with care.

将来の方向性

1,4-DTH has a number of potential future applications in scientific research. It could be used in the production of pharmaceuticals, as a reagent in the synthesis of heterocyclic compounds, and as a catalyst in a variety of chemical reactions. Additionally, it could be used in the production of dyes and pigments, and in the synthesis of organometallic compounds. Furthermore, it could be used as a reagent in the synthesis of novel materials, and in the development of new chemical processes.

合成法

1,4-DTH can be synthesized by a variety of methods, including the reaction of 1,4-diethyl-3,5,5-trimethylhexan-1-one with aqueous sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, in order to prevent oxidation of the product. The product is then filtered, dried, and collected.

特性

IUPAC Name |

1-(1,4-diazepan-1-yl)-3,5,5-trimethylhexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-12(11-14(2,3)4)10-13(17)16-8-5-6-15-7-9-16/h12,15H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAOAXXILQQRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1CCCNCC1)CC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)